molecular formula C7H9NO2S B152318 (R)-3-Amino-3-(thiophen-2-yl)propanoic acid CAS No. 73495-10-0

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid

Cat. No.: B152318
CAS No.: 73495-10-0
M. Wt: 171.22 g/mol
InChI Key: GYAYLYLPTPXESE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Industrial Production Methods

Industrial production of thiophene derivatives, including ®-3-Amino-3-(thiophen-2-yl)propanoic acid, often employs multicomponent reactions and catalytic processes to ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

®-3-Amino-3-(thiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(thiophen-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, thiophene ring, and propanoic acid moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

(3R)-3-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYLYLPTPXESE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.